N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The presence of the 2,3-dimethoxybenzyl group and the 1-methyl group on the pyrazole ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethoxybenzyl)-2,2-diethoxyethanamine
- N-(4-methoxybenzyl)-N-Methylamine
- N-(2,3-Dimethoxybenzyl)-2,4-XYLIDINE
Uniqueness
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the 2,3-dimethoxybenzyl group and the 1-methyl group on the pyrazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)14-7-10-5-4-6-12(17-2)13(10)18-3/h4-6,8-9,14H,7H2,1-3H3 |
InChI Key |
DYXHNERARKRPIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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